molecular formula C8H5F13O2 B3040659 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol CAS No. 2244084-26-0

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol

Cat. No.: B3040659
CAS No.: 2244084-26-0
M. Wt: 380.1 g/mol
InChI Key: KHOFTXLGECPPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is a highly fluorinated diol with a linear perfluoroalkyl chain terminated by two hydroxyl (-OH) groups at the C1 position. Such compounds are typically synthesized via fluorotelomerization or halogen-exchange reactions, as seen in related fluorinated alcohols and sulfonic acids .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22-23H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOFTXLGECPPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol typically involves the fluorination of an octane derivative. One common method is the direct fluorination of octane-1,1-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.

    Polymerization: The compound can participate in polymerization reactions to form fluorinated polymers with unique properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Fluorinated derivatives with different functional groups.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alkanes with reduced fluorine content.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a long carbon chain with multiple fluorine atoms attached. This structure confers hydrophobicity and stability against degradation. The presence of hydroxyl groups (-OH) enhances its reactivity and potential for functionalization.

Environmental Science

PFAS Research : 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is part of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are studied for their persistence in the environment and potential health impacts. Research has focused on their transformation products and degradation pathways in various environmental matrices .

Water Contamination Studies : The compound has been used in studies aimed at understanding low contaminant levels of PFAS in drinking water. Methodologies for analyzing these substances have been developed to address the challenges posed by their detection at trace levels .

Materials Science

Surface Coatings : Due to its hydrophobic nature and ability to form stable films, this compound is investigated for use in surface coatings that require water and oil repellency. Such coatings can be applied to textiles and other materials to enhance their durability and performance.

Fluorinated Polymers : This compound serves as a precursor in synthesizing fluorinated polymers that exhibit unique thermal and chemical resistance properties. These materials are utilized in high-performance applications such as aerospace and electronics .

Biochemistry

Gene Delivery Systems : Research has explored the use of fluorinated compounds like this compound in gene delivery systems. Its ability to interact with DNA has been studied using various assays (e.g., MTT assays for cytotoxicity) to evaluate transfection efficiency . The compound's surfactant properties can facilitate the formation of lipoplexes that enhance DNA delivery into cells.

Pharmaceutical Applications

Drug Formulation : The unique solubility characteristics of fluorinated compounds make them candidates for use in drug formulations where enhanced bioavailability is desired. The stability imparted by fluorination can improve the shelf-life of pharmaceutical products.

Case Study 1: Environmental Impact Assessment

A study examined the degradation pathways of 3,3,4,4,-5,-5,-6,-6,-7,-7,-8,-8,-8-Tridecafluorooctane-1-1-diol in aquatic environments. Researchers monitored its transformation into less harmful substances over time using advanced analytical techniques such as LC-MS/MS. The findings indicated that while the compound is persistent in nature due to its fluorinated structure , it undergoes specific transformations that could mitigate its environmental impact.

Case Study 2: Development of Fluorinated Surfactants

In a comparative analysis of various surfactants for gene delivery applications involving 3D cell cultures and animal models , researchers found that formulations containing this diol exhibited superior transfection efficiency compared to traditional non-fluorinated surfactants. This study highlighted the potential of fluorinated compounds in enhancing gene therapy strategies.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is primarily related to its fluorine content. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity, chemical inertness, and hydrophobicity. These properties influence the compound’s interactions with other molecules and its behavior in various chemical reactions.

Molecular Targets and Pathways:

    Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with non-polar molecules and surfaces.

    Chemical Inertness: The strong carbon-fluorine bonds make it resistant to chemical degradation, allowing it to maintain stability in harsh environments.

Comparison with Similar Compounds

(ii) Environmental and Regulatory Considerations

  • Persistence : All listed compounds exhibit environmental persistence due to C-F bonds. The sulfonic acid derivative is flagged as a "regrettable substitution" for PFOS, as it retains similar persistence and mobility .
  • Alternatives : Perfluorobutane sulfonate (CAS 29420-49-3) is proposed as a shorter-chain alternative but still faces scrutiny for PFAS-like characteristics .

Structural and Functional Differences

  • Surfactant Efficiency : The sulfonic acid’s anionic nature and micelle-forming ability make it superior in detergent applications, whereas the diol may require derivatization (e.g., esterification) to act as a surfactant .
  • Reactivity : Thiols (-SH) exhibit higher affinity for metal surfaces compared to alcohols or diols, making them preferable for surface coatings .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds which confer unique chemical properties and biological activities. Understanding the biological activity of this compound is critical due to its environmental persistence and potential health impacts.

  • Molecular Formula : C13H5F13O2
  • Molecular Weight : 400.10 g/mol
  • Structure : The compound features a long carbon chain with multiple fluorine atoms attached and hydroxyl groups that influence its reactivity and solubility.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity

Research indicates that fluorinated compounds often exhibit cytotoxic effects at elevated concentrations. For instance:

  • At concentrations above 10 μM in cell cultures (RD4 and A549), significant decreases in cell viability were observed .
  • The cytotoxicity appears to increase with the length of the fluorinated chain and concentration level.

2. Bioaccumulation

PFAS are known for their ability to bioaccumulate in living organisms. Studies have shown that:

  • These compounds can persist in human tissues for extended periods (months to years) due to their resistance to metabolic degradation .
  • Bioaccumulation potential raises concerns regarding long-term exposure effects on human health and the environment.

3. Gene Delivery Potential

Recent studies have explored the use of fluorinated compounds for gene delivery:

  • In experiments involving RD4 cells, certain fluorinated compounds demonstrated the ability to compact DNA and facilitate transfection when combined with specific surfactants like DOPE .
  • This suggests potential applications in gene therapy or molecular biology.

Case Studies

Several studies have investigated the biological effects of related fluorinated compounds:

StudyFocusFindings
Zhao et al., 2013Oxidation reactions of fluorotelomer alcoholsDemonstrated various pathways leading to more toxic degradation products .
Ruan et al., 2013Biological interactions of fluorinated diolsShowed that oxidation of diols could lead to increased toxicity and altered biological activity .
Freedhoff et al., 2024Environmental persistence of PFASHighlighted the accumulation of PFAS in human blood serum and its implications for health risks .

Environmental Impact

The environmental persistence of PFAS compounds like this compound is a significant concern:

  • These substances do not readily degrade in the environment and can contaminate water sources.
  • Regulatory bodies are increasingly recognizing the necessity to monitor and control these substances due to their potential health risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.